molecular formula C17H20N4O2 B6044390 N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B6044390
M. Wt: 312.37 g/mol
InChI Key: WTHJKUNGZRFIAD-UHFFFAOYSA-N
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Description

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide is a complex organic compound that features both pyrimidine and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific combination of pyrimidine and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-8-15(22)21-17(20-11)19-7-6-18-16(23)14-9-12-4-2-3-5-13(12)10-14/h2-5,8,14H,6-7,9-10H2,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHJKUNGZRFIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCNC(=O)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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